3-methyltetrahydro-2H-pyran-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

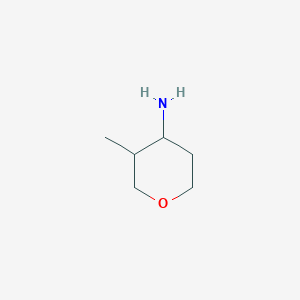

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289715 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-30-8 | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-methyl-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyltetrahydro-2H-pyran-4-amine: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for 3-methyltetrahydro-2H-pyran-4-amine. As a substituted tetrahydropyran, this molecule belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and their utility as versatile scaffolds. This document consolidates available data on its physicochemical properties, stereochemistry, and potential synthetic routes, offering insights for its application in research and development.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged saturated heterocyclic motif frequently encountered in a vast array of natural products and pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. The incorporation of amine functionalities onto the THP scaffold, as seen in this compound, provides a handle for further chemical modification and introduces a basic center that can be crucial for target engagement. Substituted aminotetrahydropyrans have been identified as key components in compounds targeting a range of biological targets, including their use as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] The strategic placement of a methyl group, as in the title compound, allows for the exploration of specific pockets within a biological target, potentially enhancing potency and selectivity.

Molecular Structure and Stereochemistry

The chemical structure of this compound is characterized by a six-membered tetrahydropyran ring with a methyl group at the 3-position and an amine group at the 4-position.

Key Structural Features:

-

Molecular Formula: C₆H₁₃NO[3]

-

IUPAC Name: (3R,4S)-3-methyloxan-4-amine (for the trans isomer)[3]

-

CAS Number: 1638784-50-5 (for the trans-(3R,4S) isomer)[3]

The presence of chiral centers at the C3 and C4 positions gives rise to multiple stereoisomers. The relative orientation of the methyl and amine groups can be either cis or trans. Each of these diastereomers exists as a pair of enantiomers.

The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule. The trans isomer, particularly the (3R,4S) enantiomer, is a commonly cited example in chemical databases.[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is primarily based on computed values for the trans-(3R,4S) isomer, as experimental data for this specific compound is not widely published.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | PubChem[3] |

| Molecular Formula | C₆H₁₃NO | PubChem[3] |

| XLogP3-AA (logP) | 0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 115.099714038 Da | PubChem[3] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |

These computed properties suggest that this compound is a relatively small, polar molecule with a low octanol-water partition coefficient, indicating good potential for aqueous solubility. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological macromolecules.

Synthesis Strategies

Representative Synthetic Protocol: Reductive Amination

The following protocol is a representative method adapted from the synthesis of a structurally similar compound, N,2,2-trimethyltetrahydro-2H-pyran-4-amine.[4] This process involves the formation of a Schiff base from 3-methyltetrahydro-2H-pyran-4-one and an amine source, followed by reduction.

Step 1: Schiff Base Formation

-

Dissolve 3-methyltetrahydro-2H-pyran-4-one in a suitable solvent such as methanol or ethanol.

-

Add an excess of an ammonia source (e.g., aqueous ammonia, ammonium acetate) to the solution.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of the corresponding imine (Schiff base). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the Schiff Base

-

Once the formation of the imine is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a milder reducing agent like NaBH₄ is often preferred to avoid the reduction of other functional groups.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several more hours until the reduction is complete, as indicated by TLC or GC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography or distillation.

Sources

- 1. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]

- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-3-Methyl-4-aminotetrahydropyran | C6H13NO | CID 55285194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine

Introduction: The Critical Role of Stereoisomerism in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in drug design and development.[1][2][3] Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][4] The two enantiomers of a chiral drug can be considered as two distinct chemical entities, often interacting differently with the chiral environment of biological systems, such as receptors and enzymes.[3][4] A stark historical reminder of this principle is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects.[1] This has led to a paradigm shift in the pharmaceutical industry, with a strong emphasis on the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[1][4]

This guide provides a comprehensive technical overview of the stereoisomers of 3-methyltetrahydro-2H-pyran-4-amine, a substituted tetrahydropyran. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous bioactive natural products and pharmaceutical agents.[5] The presence of two stereogenic centers in this compound gives rise to four possible stereoisomers. A thorough understanding of their synthesis, separation, and characterization is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this molecular scaffold.

The Stereoisomers of this compound: A Structural Overview

The molecule this compound possesses two chiral centers at the C3 and C4 positions of the tetrahydropyran ring. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine (one enantiomeric pair)

-

(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine and (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine (the other enantiomeric pair)

The relative orientation of the methyl and amine groups defines the diastereomeric relationship: cis (on the same side of the ring) and trans (on opposite sides of the ring). The conformational flexibility of the six-membered tetrahydropyran ring, which typically adopts a chair conformation, further influences the spatial arrangement of the substituents (axial vs. equatorial) and, consequently, the molecule's biological activity.[6]

Conformational Analysis

The tetrahydropyran ring exists predominantly in a chair conformation to minimize steric strain.[6] For the trans-isomers, the thermodynamically more stable conformation will have both the methyl and amine groups in equatorial positions. For the cis-isomers, one substituent will be in an axial position while the other is equatorial. The specific conformational preference can be determined using computational modeling and confirmed experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants.[7][8]

Diastereoselective Synthesis of Substituted Tetrahydropyrans

The synthesis of stereochemically defined substituted tetrahydropyrans is a significant area of research in organic chemistry.[5] Several methodologies have been developed to control the diastereoselectivity of these reactions.

Key Synthetic Strategies:

-

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[5][9] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

-

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde can provide a direct route to dihydropyran derivatives, which can then be reduced to the corresponding tetrahydropyrans.[5]

-

Oxy-Michael Reactions: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another powerful method for constructing the tetrahydropyran ring.[5][10]

-

Reductive Cyclization of Diketones: A recently developed method utilizes a triarylborane catalyst and dihydrogen for the reductive cycloetherification of 1,5-diketones to yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[11]

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible workflow for the diastereoselective synthesis of a 3,4-disubstituted tetrahydropyran, which could be adapted for this compound.

Separation of Stereoisomers: A Critical Step in Chiral Drug Development

Once a mixture of stereoisomers is synthesized, their separation is essential to isolate the desired biologically active isomer. Chiral chromatography is the most powerful and widely used technique for this purpose.[12][13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13][15]

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are highly versatile and effective for resolving a wide range of racemates, including primary amines.[12][16] Cyclofructan-based and crown ether-based CSPs have also demonstrated high success rates for separating primary amines.[12][17]

-

Mobile Phase Composition: The choice of mobile phase, including the organic modifier and additives, is critical for achieving optimal separation.[12] For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and prevent interactions with residual silanols on the silica support.[12] Conversely, acidic additives can also be beneficial in some cases.[18]

-

Detection: UV detection is commonly used if the analyte possesses a chromophore.[13] For analytes lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[16]

Experimental Protocol: Chiral HPLC Screening for this compound

-

Column Selection: Screen a set of complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and a cyclofructan-based column.[17]

-

Mobile Phase Preparation:

-

Normal Phase: Prepare mobile phases consisting of n-hexane with an alcohol modifier (e.g., 2-propanol, ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[15] Add 0.1% (v/v) of a basic additive like diethylamine.

-

Polar Organic Mode: Prepare mobile phases consisting of acetonitrile with an alcohol modifier (e.g., methanol, ethanol) in various ratios (e.g., 90:10 v/v).[17][19]

-

-

Sample Preparation: Dissolve the mixture of stereoisomers in the initial mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column Temperature: Maintain at a constant temperature, typically between 25°C and 40°C.[19]

-

Detection: UV detection at an appropriate wavelength (if applicable) or use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Data Analysis: Evaluate the chromatograms for the separation of the stereoisomers. The resolution (Rs) between peaks should be ≥ 1.5 for baseline separation.

| Parameter | Normal Phase | Polar Organic Mode |

| Typical Columns | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Cyclofructan-based |

| Mobile Phase | Hexane/Alcohol | Acetonitrile/Alcohol |

| Additives | 0.1% Diethylamine (for basic analytes) | 0.1% Diethylamine or Trifluoroacetic Acid/Triethylamine |

| Advantages | Good for less polar compounds | Broader applicability, good for polar compounds |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[13][19] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19]

Spectroscopic Characterization of Stereoisomers

Unambiguous structural elucidation and stereochemical assignment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms in a molecule.[20] For stereoisomers, subtle differences in the spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants.

Key NMR Techniques for Stereochemical Assignment:

-

¹H NMR: The coupling constants (J-values) between vicinal protons on the tetrahydropyran ring can provide information about their dihedral angle, which is related to their relative stereochemistry (cis or trans). The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.[21]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks between the methyl group protons and the amine group protons can definitively establish their cis or trans relationship.[22]

-

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): In a mixture of enantiomers, the NMR spectra are typically identical. By reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, or by dissolving it in a chiral solvating agent, the chemical environments of the corresponding nuclei in the two original enantiomers become different, leading to separate signals in the NMR spectrum.[13][21] This allows for the determination of enantiomeric excess (ee).

Logical Flow for NMR-Based Stereochemical Assignment

Conclusion

The stereoisomers of this compound represent a valuable scaffold for drug discovery. However, realizing their full therapeutic potential requires a rigorous and systematic approach to their synthesis, separation, and characterization. This guide has outlined the core principles and methodologies essential for navigating the complexities of stereoisomerism in this context. By integrating diastereoselective synthesis with advanced analytical techniques such as chiral chromatography and NMR spectroscopy, researchers can confidently isolate and characterize the desired stereoisomers, paving the way for the development of safer and more effective pharmaceuticals. The self-validating nature of combining chromatographic separation with detailed spectroscopic analysis ensures the scientific integrity of the results, a cornerstone of modern drug development.

References

- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

- BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.

- TutorChase. (n.d.). What role does stereoisomerism play in drug development?.

-

Lofwall, M. R., Nuzzo, P. A., & Walsh, S. L. (2007). Stereochemistry in Drug Action. Primary Psychiatry, 14(2), 70-78. Retrieved from [Link]

- Slideshare. (2015, November 11). Importance of Stereochemistry in Drug Design.pptx.

-

Kumar, A., & Singh, A. (2015). Pharmacological Significance of Stereoisomerism. Indo Global Journal of Pharmaceutical Sciences, 5(2), 127-132. Retrieved from [Link]

- Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?.

-

Reddy, C. R., & Reddy, A. S. (2010). Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. The Journal of Organic Chemistry, 75(15), 5373–5376. Retrieved from [Link]

-

Yang, X. F., Mague, J. T., & Li, C. J. (2001). Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations. The Journal of organic chemistry, 66(3), 739–747. Retrieved from [Link]

-

Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Chemical Science, 13(5), 1361-1367. Retrieved from [Link]

-

Regalado, E. L., Welch, C. J., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]

-

Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. Retrieved from [Link]

-

Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(4). Retrieved from [Link]

-

Ionescu, A. R., Berces, A., Zgierski, M. Z., Whitfield, D. M., & Nukada, T. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry A, 109(35), 8096–8105. Retrieved from [Link]

-

Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643. Retrieved from [Link]

-

Zhang, Y., & Stephan, D. W. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters. Retrieved from [Link]

-

Welch, C. J., Biba, M., & Regalado, E. L. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1256, 129-135. Retrieved from [Link]

-

Hazarika, N., Sarmah, B., Bordoloi, M., Phukan, P., & Baishya, G. (2017). Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions. Organic & biomolecular chemistry, 15(9), 2003–2012. Retrieved from [Link]

-

Dračínský, M., & Buděšínský, M. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. New Journal of Chemistry. Retrieved from [Link]

-

Gaca, J., Grieb, S., & Welch, C. J. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 129-135. Retrieved from [Link]

- BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Lavoie, S., & Poveda, A. (2017). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein journal of organic chemistry, 13, 1989–1997. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chiral analysis - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. yakhak.org [yakhak.org]

- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 22. Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Activity Screening of 3-methyltetrahydro-2H-pyran-4-amine

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 3-methyltetrahydro-2H-pyran-4-amine. As a saturated heterocyclic amine, this compound presents a unique scaffold with potential for diverse biological activities, drawing from the established pharmacological profiles of both pyran-containing molecules and substituted amines.[1][2][3] This document outlines a tiered, logic-driven screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with essential physicochemical characterization and progresses through a series of robust in vitro assays to probe for cytotoxic, antimicrobial, and anti-inflammatory properties. The overarching goal is to efficiently generate a preliminary biological activity profile, enabling informed decisions for subsequent, more focused investigations in the drug discovery pipeline. Every protocol is detailed with an emphasis on the scientific rationale, ensuring a self-validating and reproducible experimental design.

Introduction: The Scientific Rationale for Screening this compound

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fraught with challenges, with a significant attrition rate due to unforeseen toxicity or lack of efficacy.[4][5] Therefore, a robust and logically structured initial screening phase is paramount. The molecule , this compound, integrates two key structural motifs: a tetrahydropyran ring and a primary amine.

-

The Tetrahydropyran Scaffold: The pyran ring is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3] Its saturated form, the tetrahydropyran ring, is a common feature in modern medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[6]

-

The Amine Functional Group: Amines are fundamental to the structure of a vast number of bioactive molecules and are often crucial for target engagement, typically through hydrogen bonding or ionic interactions.[7]

The combination of these features in this compound justifies a broad, yet targeted, initial screening approach. The absence of existing biological data for this specific molecule necessitates a foundational screen to identify any significant bioactivity, which will guide future optimization efforts. This guide proposes a cost-effective, high-throughput-compatible screening funnel to generate this critical initial dataset.

Foundational Assessment: Physicochemical and In Silico Profiling

Before committing resources to wet-lab screening, an initial in silico and physicochemical assessment is critical. These preliminary steps help predict the molecule's "drug-likeness" and potential liabilities, guiding the interpretation of subsequent biological data.[8][9] This is a crucial part of modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are increasingly incorporated in the early stages of drug development.[4][5][10][11][12]

In Silico ADMET Prediction

A variety of computational tools can provide rapid predictions of key ADMET properties.[8][] These models leverage large datasets of known compounds to estimate the properties of a novel molecule.

Key Predicted Properties:

-

Lipophilicity (LogP/LogD): This is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior.[8] A balanced hydrophilic-lipophilic character is often desired.[9]

-

Aqueous Solubility: Poor solubility can hinder formulation and bioavailability, and can lead to misleading results in biological assays.[8][9]

-

Ionization Constant (pKa): The ionization state of the amine group at physiological pH will significantly influence its interactions with biological targets and its membrane permeability.[8][]

-

Polar Surface Area (PSA): PSA is correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.[14]

-

Toxicity Flags: In silico models can identify potential toxicophores or predict adverse outcomes, such as mutagenicity or cardiotoxicity.[14]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 115.17 g/mol | Compliant with Lipinski's Rule of Five |

| XLogP3 | 0.1 | Indicates good water solubility[15] |

| Hydrogen Bond Donors | 1 | [15] |

| Hydrogen Bond Acceptors | 2 | [15] |

| Polar Surface Area | 35.3 Ų | Suggests good potential for oral absorption[15] |

| pKa (amine) | ~9.5 (Estimated) | Likely protonated at physiological pH 7.4 |

Note: These values are computationally predicted and require experimental validation.

Experimental Physicochemical Characterization

While in silico predictions are valuable, experimental validation is essential.

-

Solubility: Determine the aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4.

-

Lipophilicity: Experimentally determine the LogD value at pH 7.4 using methods like the shake-flask method or reverse-phase HPLC.

-

Purity and Stability: Confirm the purity of the compound batch using LC-MS and NMR. Assess its stability in the chosen assay buffers.

Tier 1 Screening: Broad-Spectrum Bioactivity Assessment

The first tier of in vitro screening is designed to be broad, cost-effective, and suitable for high-throughput formats. The goal is to detect significant biological signals in three key areas: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.

General Cytotoxicity Screening

A fundamental first step is to assess the compound's effect on cell viability. This provides a baseline for toxicity and helps determine the appropriate concentration range for subsequent cell-based assays.

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation.[16][17] It is a widely used method for in vitro cytotoxicity testing as described in ISO 10993-5.[18]

Rationale: The reduction of the tetrazolium salt XTT to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in metabolically active cells.[16][17] A decrease in this activity is indicative of cytotoxicity. The XTT assay is preferred over the MTT assay in some cases because its formazan product is water-soluble, simplifying the protocol.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of representative cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, and a non-cancerous line like HEK293) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation and Measurement: Incubate the plates for 2-4 hours to allow for formazan development. Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

|---|---|---|

| HeLa | > 100 | 0.8 |

| A549 | > 100 | 1.2 |

| HEK293 | > 100 | 2.5 |

Antimicrobial Screening

The amine functional group and heterocyclic nature of the compound warrant an investigation into its potential antimicrobial properties.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20]

Rationale: This assay provides a quantitative measure of the compound's bacteriostatic or bactericidal potential against a panel of clinically relevant bacteria and fungi.[21][22]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in no colony formation.

Data Presentation: Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Organism | This compound | Ciprofloxacin (Positive Control) |

|---|---|---|

| S. aureus | > 128 | 0.5 |

| E. coli | 64 | 0.015 |

| C. albicans | > 128 | 1.0 (Fluconazole) |

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making it a valuable area for screening.[23][24] Simple in vitro assays can provide an initial indication of anti-inflammatory potential.

The denaturation of tissue proteins is a well-documented cause of inflammatory diseases.[25] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system.

Rationale: The ability of a compound to prevent protein denaturation is a potential indicator of anti-inflammatory activity.[25][26] This assay is a simple, cost-effective preliminary screen.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of BSA, and PBS (pH 6.3).

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by incubating the samples at 72°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control sample without the compound. A known anti-inflammatory drug like Diclofenac sodium should be used as a positive control.[26]

Data Presentation: Table 4: Hypothetical Anti-inflammatory Activity

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| This compound | 100 | 15% |

| 250 | 38% | |

| 500 | 65% |

| Diclofenac Sodium | 100 | 85% |

Visualizing the Screening Workflow

A clear, logical workflow is essential for efficient screening. The following diagram illustrates the proposed tiered approach.

Caption: A tiered workflow for the initial biological screening of novel compounds.

Interpretation and Next Steps

The data generated from this initial screening cascade will provide a foundational understanding of the biological profile of this compound.

-

No Significant Activity: If the compound shows no activity in any of the Tier 1 assays (e.g., IC50 > 100 µM, MIC > 128 µg/mL, low inhibition of protein denaturation), it may be deprioritized unless there is a strong structural rationale to pursue other biological targets.

-

Specific Activity Profile: A more desirable outcome is selective activity in one area with low cytotoxicity. For example:

-

Promising Anti-inflammatory Hit: If the compound shows significant inhibition of protein denaturation with low cytotoxicity, the next steps would involve more specific anti-inflammatory assays, such as measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of nitric oxide (NO) production in LPS-stimulated macrophages.[23][25][27]

-

Promising Antimicrobial Hit: If a low MIC is observed for a specific microorganism, further studies would include time-kill kinetics and mechanism of action studies (e.g., membrane disruption assays).

-

-

Non-specific Cytotoxicity: If the compound is broadly cytotoxic at low concentrations, it may be a candidate for development as an anticancer agent, warranting screening against a larger panel of cancer cell lines. However, non-specific toxicity is often a liability for other therapeutic areas.

This initial screen serves as a critical decision-making point in the early-stage drug discovery process.[4] By systematically and logically evaluating a new chemical entity, researchers can efficiently allocate resources to the most promising candidates, accelerating the path toward novel therapeutics.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Schrödinger. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.

- Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development.

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

- Tankeswar, A. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Methods for in vitro evaluating antimicrobial activity: A review.

- Nakama, K., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.

- IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.

- Tebubio. (2023, April 27). What is the role of ADME in drug discovery?.

- ResearchGate. (2025, August 9). A comprehensive review on in-vitro methods for anti-microbial activity.

- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.

- Contract Laboratory. (2023, September 22). The Importance of Pharmaceutical ADME Studies.

- National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.

- Sharifi-Rad, J., et al. (2020). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.

- Martin, A. J. (1994). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Dublin City University.

- ResearchGate. (2025, August 9). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Lezoul, N. E. H., et al. (2020).

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- Geng, P., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.

- García-Compeán, R., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Journal of the American Chemical Society. (2023). Direct-to-Biology Enabled Molecular Glue Discovery.

- Costa, F. L. S., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin.

- Enamine. (n.d.). High-Throughput Screening.

- ResearchGate. (2025, August 8). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- MDPI. (2021).

- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.

- NIH National Library of Medicine. (2023). Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents.

- PubChem. (n.d.). trans-3-Methyl-4-aminotetrahydropyran.

- BenchChem. (n.d.).

- ResearchGate. (2017, November 4). Novel approaches for the determination of biogenic amines in food samples.

- Central Asian Journal of Medical and Natural Science. (2024, July 25).

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives.

- American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine.

- NIH National Library of Medicine. (2023).

- Allied Academies. (2016, May 10). Synthesis and biological evaluation of tetrahydrobenzo[b]pyran derivatives as potential anti-ovarian cancer agents.

Sources

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 9. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 11. tebubio.com [tebubio.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 14. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trans-3-Methyl-4-aminotetrahydropyran | C6H13NO | CID 55285194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 18. measurlabs.com [measurlabs.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-methyltetrahydro-2H-pyran-4-amine

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-methyltetrahydro-2H-pyran-4-amine. As a molecule incorporating both a cyclic ether and a secondary amine moiety, its fragmentation is governed by the interplay of these two functional groups. This document outlines the principal ionization processes and postulates the major fragmentation pathways, including alpha-cleavages, ring-opening reactions, and the loss of small neutral species. The predicted fragmentation cascade is supported by established principles of mass spectrometry and data from analogous chemical structures. Methodologies for the experimental validation of these pathways using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

The Analyte: this compound

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the C3 position and an amine group at the C4 position.

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol

-

Nominal Mass: 115 Da

The presence of two distinct functional groups—a cyclic ether and a secondary amine—makes it an interesting subject for mass spectrometric analysis. The lone pair of electrons on both the nitrogen and oxygen atoms serve as potential sites for ionization, which in turn directs the subsequent fragmentation cascades. Understanding these pathways is critical for the unambiguous identification of this molecule and its derivatives in complex matrices.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds[1]. In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing ionization and the formation of a radical cation known as the molecular ion (M•⁺)[2]. This ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to produce a unique pattern of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural inference[3]. For molecules like this compound, predicting these pathways requires a foundational understanding of the fragmentation rules governing both amines and ethers[4][5].

Theoretical Fragmentation Analysis (Electron Ionization)

Initial Ionization and the Molecular Ion (M•⁺)

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass[6][7]. Therefore, this compound is expected to show a molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 115.

The initial ionization event involves the removal of a single electron. The most likely site for electron loss is from the non-bonding (n) orbitals, which have the lowest ionization energy compared to pi (π) or sigma (σ) orbitals[2]. In this molecule, both the nitrogen and oxygen atoms possess lone pairs. Nitrogen generally has a lower ionization energy than oxygen in analogous aliphatic compounds, making the amine group the preferential site of ionization.

Postulated Fragmentation Pathways

The fragmentation of the m/z 115 molecular ion is directed by the radical cation, primarily centered on the nitrogen atom. The principal fragmentation mechanisms for cyclic amines and ethers include α-cleavage and ring cleavage reactions[6][8][9].

Pathway A: Alpha-Cleavage Adjacent to the Amine Group

Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic and cyclic amines and is driven by the stabilization of the resulting cation by the nitrogen atom[10][11]. In this process, a bond adjacent to the C-N bond is cleaved. For the this compound radical cation, this can initiate a ring-opening cascade.

-

Cleavage of the C4-C5 bond: This is an α-cleavage relative to the nitrogen. This homolytic cleavage leads to the opening of the pyran ring, forming an acyclic radical cation.

-

Subsequent Fragmentation: The resulting linear ion can undergo further cleavages. A prominent fragmentation would be the cleavage of the C2-C3 bond, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a resonance-stabilized fragment ion at m/z 87 .

Pathway B: Ring Cleavage Initiated by the Ether Oxygen

While less probable than ionization at the nitrogen, ionization at the ether oxygen can also occur. This would initiate fragmentation characteristic of cyclic ethers[12].

-

Alpha-cleavage relative to Oxygen: Cleavage of the C-C bond alpha to the ether oxygen (the C2-C3 bond) would open the ring.

-

Loss of Alkyl Chain: Following ring opening, the loss of the side chain containing the amine group could occur, although this is a more complex rearrangement. A more direct fragmentation for alkyl-substituted tetrahydropyrans is the loss of the alkyl group, which would correspond to the loss of the methyl group here, resulting in a fragment at m/z 100 (M-15)[12].

Pathway C: Loss of Small Neutral Molecules and Radicals

Simple cleavage of substituent groups can also lead to significant ions in the mass spectrum.

-

Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the carbon alpha to the nitrogen (the C4 position) is a common fragmentation in cyclic amines, leading to a stable iminium ion[6][9]. This would produce a fragment at m/z 114 .

-

Loss of a Methyl Radical (M-15): Cleavage of the C3-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment ion at m/z 100 . This is a common fragmentation for methylated compounds.

-

Retro-Diels-Alder (RDA) Type Reaction: While not a classic RDA, a concerted ring cleavage could lead to the loss of a neutral molecule. For instance, cleavage of the C2-C3 and C5-O bonds could lead to the loss of formaldehyde (CH₂O, 30 Da) and the formation of a fragment at m/z 85 .

Predicted Mass Spectrum and Key Fragment Ions

Based on the postulated pathways, the following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z | Proposed Ion Formula | Mechanism of Formation |

| 115 | [C₆H₁₃NO]•⁺ | Molecular Ion (M•⁺) |

| 114 | [C₆H₁₂NO]⁺ | M-1 : Loss of a hydrogen radical (•H) from the C4 position alpha to the amine.[6][9][10] |

| 100 | [C₅H₁₀NO]⁺ | M-15 : Loss of a methyl radical (•CH₃) from the C3 position.[13] |

| 87 | [C₄H₉NO]⁺ | Pathway A : Ring opening via C4-C5 α-cleavage, followed by loss of neutral ethene (C₂H₄). |

| 85 | [C₅H₉O]⁺ | Pathway C : Retro-Diels-Alder type fragmentation with loss of methylenimine (CH₂=NH). |

| 72 | [C₃H₈N]⁺ | Fragmentation of the ring leading to a C₃H₈N⁺ species, possibly from cleavage of C2-O and C4-C5 bonds. |

| 58 | [C₃H₈N]⁺ | Common amine fragment, [CH(CH₃)NHCH₃]⁺, formed via rearrangement and cleavage. |

| 44 | [C₂H₆N]⁺ | Characteristic amine fragment [CH₃CH=NH₂]⁺ resulting from α-cleavage after rearrangement. A strong indicator for an amine. |

Proposed Experimental Validation Protocol

To confirm the theoretical fragmentation pathways, a combination of gas and liquid chromatography coupled with mass spectrometry is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the classic method for analyzing volatile, thermally stable compounds under electron ionization conditions.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with a soft ionization technique like electrospray ionization (ESI) is invaluable for confirming the molecular weight and elucidating fragmentation pathways through collision-induced dissociation (CID).

-

Sample Preparation: Prepare a 10 µg/mL solution in a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid.

-

LC Conditions:

-

Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 116 .

-

Collision-Induced Dissociation (CID): Fragment the m/z 116 precursor ion using a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

-

Analyzer: A high-resolution mass analyzer such as an Orbitrap or TOF is recommended for accurate mass measurements of fragment ions, enabling confirmation of their elemental composition[14].

-

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation cascades for the molecular ion of this compound (m/z 115).

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, primarily directed by the secondary amine functionality. The molecular ion is expected at m/z 115, in accordance with the Nitrogen Rule. Key fragmentation pathways include the loss of a hydrogen radical (m/z 114), loss of the C3-methyl group (m/z 100), and a characteristic amine-driven ring cleavage followed by the loss of ethene to yield a fragment at m/z 87. The presence of smaller, diagnostic amine fragments such as m/z 44 is also anticipated. The proposed experimental workflows, utilizing both GC-EI-MS and LC-ESI-MS/MS, provide a robust strategy for validating these theoretical pathways and achieving confident structural confirmation of the analyte.

References

- Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: ScienceDirect URL

- Source: National Institutes of Health (NIH)

-

Title: Mass Spectrometry: Fragmentation Patterns Source: Scribd URL: [Link]

-

Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan State University URL: [Link]

-

Title: GCMS Section 6.15 - Fragmentation of Amines Source: Whitman College URL: [Link]

-

Title: Tetrahydropyran - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage Source: YouTube URL: [Link]

-

Title: Fragmentation mechanisms in electron impact mass spectrometry Source: University of Copenhagen URL: [Link]

-

Title: Mass Spectrometry Fragmentation: Ethers, Amines, More Source: Studylib URL: [Link]

-

Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

-

Title: Mass Spectrometry of Drug Derivatives Source: Freie Universität Berlin URL: [Link]

-

Title: Mass Spectrometry Part 8 - Fragmentation in Amines Source: YouTube URL: [Link]

-

Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

-

Title: A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids Source: ResearchGate URL: [Link]

-

Title: HOW TO INTERPRET MASS SPECTROMETRY GRAPHS Source: YouTube URL: [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. youtube.com [youtube.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. whitman.edu [whitman.edu]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Conformational analysis of the 3-methyltetrahydropyran ring system

An In-Depth Technical Guide to the Conformational Analysis of the 3-Methyltetrahydropyran Ring System

This guide provides a comprehensive exploration of the conformational landscape of the 3-methyltetrahydropyran (3-Me-THP) ring system. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its stereochemistry, the advanced methodologies used for its characterization, and the practical implications of its conformational preferences.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from its metabolic stability, favorable physicochemical properties, and its ability to engage in hydrogen bonding as an acceptor. The three-dimensional arrangement of substituents on the THP ring dictates its molecular shape, polarity, and how it interacts with biological targets such as enzymes and receptors. Consequently, a rigorous understanding of its conformational behavior is not merely an academic exercise but a critical component of rational drug design.[3]

The 3-methyltetrahydropyran system serves as an excellent and fundamental model for examining the interplay of steric and stereoelectronic forces that control the geometry of substituted heterocycles. By analyzing this seemingly simple molecule, we can extrapolate principles applicable to more complex, biologically active molecules.

Foundational Principles: Decoding Conformational Preferences

Like its carbocyclic analogue, cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, substituents can occupy two distinct positions: axial , which are perpendicular to the general plane of the ring, and equatorial , which are located in the plane of the ring. These two chair forms are in rapid equilibrium through a process known as ring flipping or chair-chair interconversion.

The energetic preference of a substituent for the equatorial position is quantified by its conformational free energy, commonly known as the A-value .[4] This value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A positive A-value signifies a preference for the equatorial orientation.

Several key intramolecular forces govern this equilibrium:

-

Steric Strain (Van der Waals Strain): The primary destabilizing factor for axial substituents is the presence of 1,3-diaxial interactions .[5][6][7] These are repulsive steric interactions between an axial substituent and the other axial atoms (typically hydrogens) on the same face of the ring, located two carbons away. This is energetically analogous to the gauche interaction observed in butane.[7][8][9]

-

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals.[3][10] While the classic anomeric effect —the tendency of electronegative substituents at the C-2 position (adjacent to the ring heteroatom) to favor the axial orientation—is the most well-known stereoelectronic effect in THP systems, a broader understanding of orbital interactions (e.g., hyperconjugation) is essential for a complete analysis of substituted heterocycles.[11][12][13][14]

Conformational Equilibrium of 3-Methyltetrahydropyran

For 3-methyltetrahydropyran, the chair-chair interconversion results in an equilibrium between two distinct conformers: one with the methyl group in an axial position and one with it in an equatorial position.

Caption: Chair-chair interconversion of 3-methyltetrahydropyran.

-

Equatorial Conformer (More Stable): When the methyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is the thermodynamically favored conformation.

-

Axial Conformer (Less Stable): In the axial orientation, the methyl group is brought into close proximity with the axial hydrogens at the C-5 position. This creates unfavorable 1,3-diaxial steric interactions, significantly destabilizing this conformer.

The steric repulsion experienced by the axial methyl group is the dominant factor driving the conformational equilibrium strongly towards the equatorial form. While the A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol, the value in 3-methyltetrahydropyran is slightly lower.[4][5] This reduction is attributed to the shorter C-O bond length compared to a C-C bond and the absence of an axial proton at position 1, which subtly alters the ring's geometry and reduces the severity of one of the gauche interactions.

Quantitative Energetic Comparison

| Ring System | Substituent Position | Key Destabilizing Interaction | A-value (ΔG°, kcal/mol) | Approx. Equatorial Population (298 K) |

| Cyclohexane | C-1 | Two 1,3-diaxial (H) interactions | ~1.74[4][5] | ~95%[7] |

| Tetrahydropyran | C-3 | One 1,3-diaxial (H) interaction | ~1.27 | ~90% |

| Tetrahydropyran | C-4 | Two 1,3-diaxial (H) interactions | ~1.7 | ~95% |

Methodologies for Conformational Investigation

A definitive conformational analysis relies on a synergistic combination of experimental spectroscopy and computational modeling.

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[15]

-

Chemical Shift (δ): Protons in axial and equatorial environments experience different magnetic shielding, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[16]

-

A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship (~180°), characteristic of an axial-axial interaction.

-

Smaller coupling constants (typically 1-5 Hz) indicate a gauche relationship (~60°), characteristic of axial-equatorial and equatorial-equatorial interactions.

-

-

Low-Temperature NMR: By lowering the temperature of the sample, the rate of chair-chair interconversion can be slowed to the point where separate signals for the axial and equatorial conformers can be observed.[17] The integration of these signals provides a direct measurement of the conformer populations, from which the ΔG can be calculated.

Experimental Protocol: Determination of ΔG by Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a known quantity of 3-methyltetrahydropyran in a solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or a mixture like CD₂Cl₂/CHFCl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, monitoring for signal broadening and eventual decoalescence.

-

"Freeze-Out": Continue cooling until the signals for the axial and equatorial conformers are sharp and well-resolved (the "freeze-out" temperature, often below 173 K / -100 °C).

-

Quantification: Carefully integrate the signals corresponding to a specific proton (e.g., the methine proton at C-3) in both the axial and equatorial conformers.

-

Calculation:

-

Determine the equilibrium constant, K = [Equatorial] / [Axial], from the integration values.

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the "freeze-out" temperature in Kelvin.

-

Computational Chemistry

Quantum mechanical (QM) calculations provide invaluable theoretical insight into molecular geometry and energetics, complementing experimental findings.[18]

-

Conformational Search: Algorithms are used to systematically explore the potential energy surface of the molecule to identify all stable low-energy conformers, including various chair, boat, and twist-boat forms.[19][20]

-

Geometry Optimization and Energy Calculation: High-level theoretical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry of each identified conformer and calculate its electronic energy.[17][21]

-

Thermodynamic Corrections: Frequency calculations are performed to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy), allowing for the calculation of the Gibbs free energy (G) of each conformer at a specific temperature. The difference in G between the conformers (ΔG) can then be directly compared to experimental A-values.

Protocol: Computational Conformational Analysis using DFT

-

Structure Building: Construct a 3D model of 3-methyltetrahydropyran using molecular modeling software.

-

Initial Conformational Search: Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries.

-

Quantum Mechanical Optimization: Submit each unique conformer to a geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP or M06-2X functional) with a suitable basis set (e.g., 6-31G(d) or larger).[18]

-

Energy Analysis: Extract the Gibbs free energies for the optimized axial and equatorial chair conformers from the calculation outputs.

-

Population Prediction: Calculate the relative free energy (ΔG = G_axial - G_equatorial). Use this value to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

-

Validation: Compare the calculated ΔG and conformer populations with values derived from NMR experiments.

Conclusion and Outlook

The conformational analysis of 3-methyltetrahydropyran unequivocally demonstrates a strong preference for the conformer in which the methyl group occupies the equatorial position. This preference is predominantly governed by the avoidance of destabilizing 1,3-diaxial steric interactions present in the axial conformer. The synergy between high-resolution NMR spectroscopy and quantum chemical calculations provides a robust framework for the qualitative and quantitative characterization of this equilibrium.

The principles elucidated from this model system are directly applicable to the design and analysis of more complex molecules containing the THP core. For drug development professionals, controlling the conformational bias of such scaffolds is paramount, as it directly influences the molecule's three-dimensional topology and its ability to achieve a bioactive conformation, ultimately impacting efficacy and selectivity.

References

- de Freitas, R. F., & Ramalho, T. C. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Modeling, 23(5), 153.

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

- Taylor, M. S., et al. (2019). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Journal of Organic Chemistry, 84(15), 9445-9453.

- Fairlie, D. P., et al. (2014). Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. Journal of the American Chemical Society, 136(34), 12061-12069.

- Sendrowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 395, 123-155.

- Eliel, E. L., et al. (1978). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 100(6), 1614–1622.

- Timofeeva, T. V., et al. (2015). Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations. The Journal of Organic Chemistry, 80(24), 12492-12500.

- Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1478.

- Gál, E., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(2), 335-346.

-

PrepChem.com. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

- Garcias Morales, C., et al. (2024). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions.

- Garcias Morales, C., et al. (2024). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intra.

-

Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

- Zefirov, N. S., & Blagoveshchenskii, V. S. (1971). CONFORMATIONAL EFFECTS IN 3-HALOTETRAHYDROPYRANS. ElectronicsAndBooks.

-

The Organic Chemistry Tutor. (2017, November 28). 06.05 Monosubstituted Cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane? Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives [Image]. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2598–2607.

- National Institutes of Health. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2598–2607.

- Akhmetgareev, N. B., et al. (2014). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 84(10), 1924-1930.

- Huber, G. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(12), 4443-4456.

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

- ChemRxiv. (2024).

- Anderson, C. B., & Sepp, D. T. (1968). Conformational size of the methyl group in 4-, 5- and 6-methyl-2-carbomethoxytetrahydropyrans. The Journal of Organic Chemistry, 33(8), 3272–3276.

- ChemRxiv. (2024).

- PubMed. (2018). Conformational Searching with Quantum Mechanics. Methods in Molecular Biology, 1762, 141-163.

- Journal of Physics: Conference Series. (2011). Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules. Journal of Physics: Conference Series, 288(1), 012025.

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 2 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

- ScienceDirect. (1991). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Tetrahedron, 47(33), 6731-6746.

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anomeric effect - Wikipedia [en.wikipedia.org]